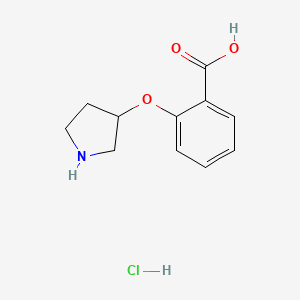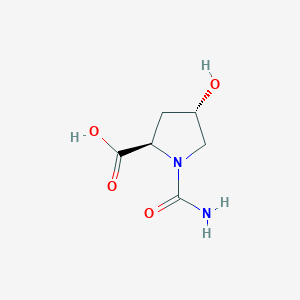
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the hydroxylation of proline. One common method is the catalytic hydrogenation of proline derivatives under specific conditions to introduce the hydroxyl group at the 4-position .
Industrial Production Methods
Industrial production often employs biocatalytic processes, utilizing enzymes to achieve the desired stereochemistry and functionalization. These methods are favored for their efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a crucial role in the study of protein structure and function.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in collagen-related disorders.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The compound exerts its effects primarily through its incorporation into peptides and proteins. It influences the stability and conformation of these molecules by forming hydrogen bonds and other interactions. The hydroxyl group at the 4-position is particularly important for these interactions .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid
Uniqueness
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its role in biological systems, particularly in collagen synthesis .
Propiedades
Fórmula molecular |
C6H10N2O4 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
(2R,4S)-1-carbamoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O4/c7-6(12)8-2-3(9)1-4(8)5(10)11/h3-4,9H,1-2H2,(H2,7,12)(H,10,11)/t3-,4+/m0/s1 |
Clave InChI |
ZADTVTGLZYNLTP-IUYQGCFVSA-N |
SMILES isomérico |
C1[C@@H](CN([C@H]1C(=O)O)C(=O)N)O |
SMILES canónico |
C1C(CN(C1C(=O)O)C(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



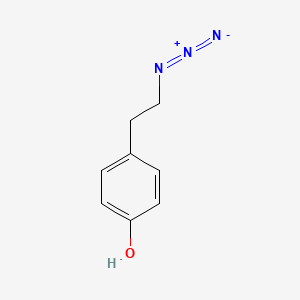

![[3-(2-Oxoazepan-1-yl)propyl]urea](/img/structure/B13589116.png)
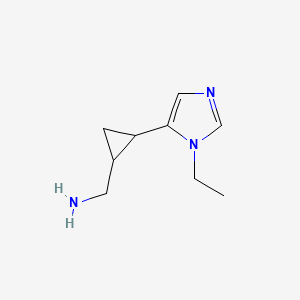
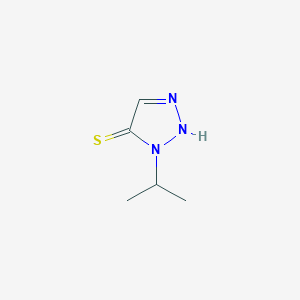



![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)

![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
